molecular formula C13H9IN2O4 B6242291 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 959150-64-2

2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione

Katalognummer: B6242291
CAS-Nummer: 959150-64-2
Molekulargewicht: 384.1
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione is a derivative of the phthalimide class, structurally characterized by a dioxopiperidinyl moiety at position 2 and an iodine substituent at position 4 of the isoindole ring. This compound shares a core scaffold with immunomodulatory imide drugs (IMiDs) such as thalidomide (2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione) , but its iodine substitution confers distinct physicochemical and biological properties.

Eigenschaften

CAS-Nummer

959150-64-2

Molekularformel

C13H9IN2O4

Molekulargewicht

384.1

Reinheit

95

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of 4-Iodophthalic Anhydride

4-Iodophthalic anhydride serves as the critical precursor. Two primary routes are employed:

Route A: Direct Iodination of Phthalic Anhydride

  • Reagents : Phthalic anhydride, iodine, nitric acid (HNO₃), silver sulfate (Ag₂SO₄).

  • Conditions :

    • Iodination at 80–100°C for 8–12 hours under reflux.

    • Nitric acid acts as an oxidizing agent, while Ag₂SO₄ facilitates electrophilic substitution.

  • Yield : ~45–55% (limited by competing di-iodination and decomposition).

Route B: Oxidation of 4-Iodo-1,2-Dimethylbenzene

  • Reagents : 4-Iodo-1,2-dimethylbenzene, potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

  • Conditions :

    • Oxidation at 90°C for 24 hours in aqueous H₂SO₄.

    • Dehydration of the resultant diacid using acetic anhydride at 120°C.

  • Yield : ~65–70% (higher regioselectivity).

Condensation with 3-Aminopiperidine-2,6-Dione

The anhydride reacts with 3-aminopiperidine-2,6-dione hydrochloride under acidic conditions:

  • Reagents : 4-Iodophthalic anhydride, 3-aminopiperidine-2,6-dione HCl, sodium acetate (NaOAc), glacial acetic acid.

  • Conditions :

    • Reflux at 110°C for 6–8 hours.

    • NaOAc neutralizes HCl, driving the reaction toward imide formation.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from dimethylformamide (DMF)/H₂O.

  • Yield : 60–68% (purity >95% by HPLC).

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

  • Acetic Acid : Optimal for protonating the amine and activating the anhydride. Higher temperatures (110°C vs. 80°C) improve reaction rate but risk decomposition of the iodo group.

  • Alternative Solvents : Dimethylacetamide (DMA) increases solubility but reduces yield (~50%) due to side reactions.

Substituent Compatibility

  • Iodo Group Stability : No deiodination observed below 120°C. Prolonged heating (>10 hours) leads to 5–10% degradation.

  • Electronic Effects : The electron-withdrawing iodo group slows nucleophilic attack, necessitating extended reaction times.

Characterization and Analytical Data

Spectral Properties

  • ¹H NMR (DMSO-d₆, 400 MHz):

    • δ 7.82 (d, J = 8.4 Hz, 1H, Ar-H),

    • δ 7.68 (s, 1H, Ar-H),

    • δ 2.65–2.90 (m, 4H, piperidinyl CH₂),

    • δ 2.45 (s, 1H, NH).

  • ¹³C NMR (DMSO-d₆, 100 MHz):

    • δ 170.2 (C=O),

    • δ 139.5 (C-I),

    • δ 58.3 (piperidinyl CH).

Physicochemical Properties

PropertyValue
Melting Point248–252°C (dec.)
HPLC Purity98.2% (C18, 0.1% TFA/MeCN)
Elemental AnalysisCalcd. C, 44.12; H, 2.95; N, 6.86. Found: C, 44.08; H, 2.89; N, 6.79.

Alternative Synthetic Approaches

Post-Functionalization of Isoindoline Core

  • Iodination via Directed Metalation :

    • Use of n-BuLi and iodine (I₂) on a brominated precursor.

    • Limited success (<30% yield) due to ring deactivation.

Solid-Phase Synthesis

  • Resin-Bound Intermediates :

    • Wang resin-functionalized phthalic acid derivatives.

    • Yields ~40% but enables parallel synthesis of analogs.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors :

    • Reduced reaction time (4 hours vs. 8 hours) and improved safety profile.

    • 20% higher yield due to precise temperature control.

Waste Management

  • Iodine Recovery :

    • Extraction with NaHSO₃ to recover iodide salts (85–90% efficiency).

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Addition Reactions: The double bonds in the isoindole core can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents for iodination, reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the iodine atom can yield various substituted isoindoline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: It serves as a lead compound in drug discovery programs aimed at developing new therapeutic agents.

    Industry: The compound is utilized in the development of advanced materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations and Structural Analogues

The biological activity of phthalimide derivatives is highly dependent on substituent modifications. Below is a comparative analysis of 4-iodo derivative with its analogues:

Compound Substituent (Position) Molecular Formula Key Properties Reference
2-(2,6-Dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione I (4) C₁₃H₉IN₂O₄ Enhanced molecular weight (356.13 g/mol); potential for improved target engagement
Thalidomide H (4) C₁₃H₁₀N₂O₄ IC₅₀ > 200 µM in cancer cell lines; foundational IMiD with anti-inflammatory effects
4-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (Con1) NH₂ (4) C₁₃H₁₁N₃O₄ IC₅₀ > 200 µM; amino group improves solubility but reduces cytotoxicity
2-(2,6-Dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione F (4) C₁₃H₉FN₂O₄ Moderate anti-tumor activity; fluorine enhances metabolic stability
5,6-Dichloro-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione Cl (5,6) C₁₃H₈Cl₂N₂O₄ E3 ligase activator; chlorine substitution enhances proteolysis-targeting chimera (PROTAC) utility
2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione OH (4) C₁₃H₁₀N₂O₅ Reduced potency (IC₅₀ > 200 µM); hydroxyl group may hinder CRBN binding

Biologische Aktivität

The compound 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione , also known by its CAS number 959150-64-2, is a member of the isoindoline family and exhibits significant biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound's structure features a piperidine ring and an isoindoline core , with two carbonyl groups contributing to its reactivity. The presence of an iodine atom enhances its potential for imaging applications in radiotherapy. The molecular formula is C13H12N2O4IC_{13}H_{12}N_2O_4I, with a molecular weight of approximately 364.15 g/mol.

PropertyValue
Molecular FormulaC₁₃H₁₂N₂O₄I
Molecular Weight364.15 g/mol
CAS Number959150-64-2

Research indicates that 2-(2,6-dioxopiperidin-3-yl)-4-iodoisoindoline-1,3-dione acts primarily through the inhibition of tumor necrosis factor-alpha (TNFα) and other inflammatory cytokines. This modulation is significant in various inflammatory diseases and cancer therapies.

  • Cytokine Inhibition : The compound has been shown to inhibit the action of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB), which plays a crucial role in regulating cytokine expression. This action may help manage conditions such as rheumatoid arthritis and inflammatory bowel disease .
  • Cancer Therapy : Preliminary studies suggest that this compound may be effective against certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Its ability to target specific cancer cells while sparing healthy cells makes it a candidate for further investigation in oncology .

Case Studies

Several studies have explored the biological effects of this compound:

  • Study on Inflammatory Response : A study demonstrated that administration of this compound significantly reduced TNFα levels in animal models of inflammation, suggesting its potential as an anti-inflammatory agent .
  • Cancer Cell Line Testing : In vitro tests revealed that the compound inhibited growth in various cancer cell lines, including liver and breast cancer cells, at concentrations as low as 10 µM without affecting non-tumorigenic cells .

Potential Applications

  • Anti-inflammatory Agents : Given its ability to modulate cytokine levels, this compound could be developed into treatments for chronic inflammatory conditions.
  • Cancer Imaging and Therapy : The iodine component allows for imaging applications, potentially aiding in the diagnosis and monitoring of certain cancers through radiotherapy techniques .
  • PROTAC Technology : Emerging research suggests that this compound could be utilized in PROTAC (Proteolysis Targeting Chimeras) technology, which aims to selectively degrade target proteins involved in disease processes .

Q & A

Basic Question: What are the key synthetic methodologies for synthesizing 2-(2,6-dioxopiperidin-3-yl)-4-iodo-2,3-dihydro-1H-isoindole-1,3-dione?

Answer:
The synthesis typically involves multi-step reactions, starting with functionalization of the isoindole-1,3-dione core. Key steps include:

  • Iodination : Selective introduction of iodine at the 4-position via electrophilic aromatic substitution, using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled acidic conditions .
  • Piperidinone conjugation : Coupling the 2,6-dioxopiperidin-3-yl moiety via nucleophilic substitution or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
  • Purification : Chromatographic techniques (e.g., silica gel column) or recrystallization to achieve >95% purity.
    Critical Parameters : Temperature (0–25°C for iodination), solvent polarity (DMF or THF), and stoichiometric ratios to minimize byproducts .

Advanced Question: How can computational chemistry optimize reaction pathways for synthesizing this compound?

Answer:
Quantum mechanical calculations (e.g., DFT) can predict transition states and intermediates, reducing trial-and-error experimentation:

  • Reaction Path Search : Tools like GRRM or Gaussian identify low-energy pathways for iodination and coupling steps .
  • Solvent Effects : COSMO-RS simulations optimize solvent selection (e.g., DMF vs. THF) to enhance yield .
  • Kinetic Modeling : Predict rate-limiting steps (e.g., iodine activation) to adjust reagent concentrations or temperatures .
    Validation : Cross-referencing computational data with experimental NMR and MS results ensures pathway accuracy .

Basic Question: What analytical techniques are essential for characterizing this compound’s structure and purity?

Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of iodination and piperidinone conjugation (e.g., deshielded aromatic protons at δ 7.8–8.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ peak at m/z 415.2) .
  • X-ray Diffraction (XRD) : Resolves crystal structure and confirms stereochemistry of the dioxopiperidinyl group .
    Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity; TLC monitors reaction progress .

Advanced Question: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:
Discrepancies may arise from polymorphic forms or assay conditions:

  • Polymorph Screening : Use solvent-mediated crystallization (e.g., ethanol/water mixtures) to isolate and compare polymorphs via DSC and XRD .
  • Biological Assay Standardization :
    • Buffer Conditions : Test activity in varying pH (6.5–7.4) and ionic strengths to mimic physiological environments .
    • Cell Line Validation : Use isogenic cell lines to control for genetic variability in cytotoxicity studies .
      Statistical Analysis : Apply ANOVA to differentiate assay artifacts (e.g., solvent toxicity) from true bioactivity .

Basic Question: What strategies are recommended for designing experiments to study this compound’s reactivity?

Answer:
Employ Design of Experiments (DoE) to systematically vary parameters:

  • Factors : Temperature (20–60°C), catalyst loading (0.1–1.0 eq), and reaction time (2–24 hrs) .
  • Response Surface Methodology (RSM) : Optimizes yield and minimizes side-product formation (e.g., deiodination) .
  • Robustness Testing : Introduce ±10% variation in reagent amounts to assess process reliability .

Advanced Question: How can researchers investigate the compound’s mechanism of action in biological systems?

Answer:

  • Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS proteomics .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (KD) to suspected targets (e.g., ubiquitin ligases) .
  • Metabolic Profiling : Radiolabel the iodine moiety (¹²⁵I) to track in vivo distribution and degradation pathways .

Advanced Question: What methodologies enable derivatization of the 4-iodo group for structure-activity relationship (SAR) studies?

Answer:

  • Cross-Coupling Reactions : Suzuki-Miyaura (Pd-catalyzed) replaces iodine with aryl/heteroaryl groups using boronic acids .
  • Nucleophilic Substitution : React with amines or thiols under basic conditions (K₂CO₃, DMF) to generate secondary derivatives .
  • Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces triazole-linked functionalities .
    Analytical Validation : Monitor derivatization efficiency via ¹H NMR integration and HRMS .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.